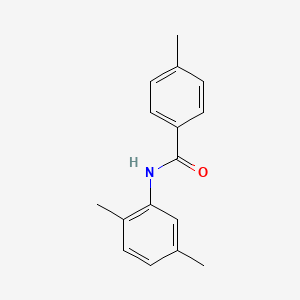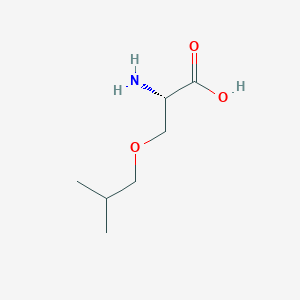
(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The first paper describes an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material for the synthesis of an orally active antagonist of the platelet fibrinogen receptor. The synthesis involves the hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary using a combination of formic acid and triethylsilane . This method could potentially be adapted for the synthesis of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid" by altering the starting materials and reaction conditions to introduce the 2-methylpropoxy group.
Molecular Structure Analysis
The second and third papers discuss the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate in combination with acetic acid and water. The structure is monoclinic with specific lattice parameters and is stabilized by hydrogen bonds. The indole ring is essentially planar, and the crystal structure's geometry is similar to related compounds . While the compound is not an indole derivative, the discussion on crystallography and hydrogen bonding can be relevant when considering the molecular structure of "this compound."
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "this compound." However, based on the synthesis methods and molecular interactions described, one could infer that similar amino acid derivatives might undergo reactions that involve the amino group, such as transamination or coupling reactions, and the carboxylic acid group, such as esterification or amidation .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure, hydrogen bonding, and molecular geometry are discussed in the context of the (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate . These properties are crucial for understanding the solubility, stability, and reactivity of amino acid derivatives. For "this compound," similar analyses would be required to determine its physical and chemical properties, which are essential for its potential application in pharmaceuticals or as a building block in organic synthesis.
科学的研究の応用
Hydrogen Bonding and Polymorphism
The study by Podjed & Modec (2022) investigates the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, including compounds structurally related to (2S)-2-Amino-3-(2-methylpropoxy)propanoic acid. The research highlights the significance of hydrogen bonding and π∙∙∙π stacking interactions in determining the structural polymorphism of these salts, emphasizing the chemical's role in understanding molecular interactions and crystal engineering. This investigation provides insights into the molecular architecture and potential applications in designing materials with specific crystallographic properties (Podjed & Modec, 2022).
Computational Peptidology and Antifungal Tripeptides
In the domain of computational peptidology, Flores-Holguín, Frau, & Glossman-Mitnik (2019) conducted a study on a group of antifungal tripeptides, examining their molecular properties and structures to predict their reactivity descriptors. Although the specific compound was not directly mentioned, the methodology and conceptual framework presented in this research could be applicable to studying the reactivity and bioactivity scores of similar compounds, providing a foundation for drug design and understanding the chemical reactivity of peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Asymmetric Biocatalysis
Li et al. (2013) explored the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. While the direct application of this compound was not discussed, the study's focus on enantioselective catalysis and the use of microbial strains for producing pharmaceutical intermediates underlines the potential of biocatalysis in generating enantiomerically pure compounds, which could extend to the synthesis and application of the compound (Li et al., 2013).
Synthesis and Characterization of Polyaspartic Acid Derivative
Shi et al. (2017) synthesized a polyaspartic acid derivative using a novel approach that might offer insights into the manipulation of similar compounds for industrial applications. The study emphasizes the importance of structural characterization and evaluation of scale and corrosion inhibition performance, demonstrating the broader applicability of such compounds in material science and environmental engineering (Shi et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2S)-2-amino-3-(2-methylpropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWUEKKBANWFSQ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)

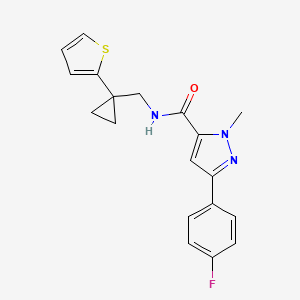
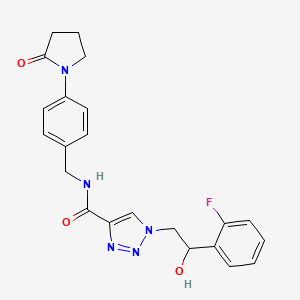

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)
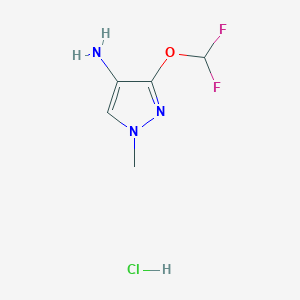
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)
